molecular formula C8H15NO2 B13340577 Methyl (3S)-3-amino-3-cyclobutylpropanoate

Methyl (3S)-3-amino-3-cyclobutylpropanoate

Katalognummer: B13340577
Molekulargewicht: 157.21 g/mol
InChI-Schlüssel: BONKZIKOKDQSMB-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl (3S)-3-amino-3-cyclobutylpropanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a cyclobutyl group attached to the amino acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (3S)-3-amino-3-cyclobutylpropanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclobutanone and amino acids.

    Cyclobutyl Group Introduction: The cyclobutyl group is introduced through a series of reactions, including cyclization and functional group transformations.

    Amino Acid Derivatization: The amino acid backbone is modified to introduce the desired functional groups, including the methyl ester and amino groups.

    Final Product Formation: The final product, this compound, is obtained through purification and isolation techniques such as crystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity starting materials, controlled reaction environments, and efficient purification processes to ensure the quality and yield of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (3S)-3-amino-3-cyclobutylpropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced amines, and substituted esters.

Wissenschaftliche Forschungsanwendungen

Methyl (3S)-3-amino-3-cyclobutylpropanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Wirkmechanismus

The mechanism of action of Methyl (3S)-3-amino-3-cyclobutylpropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl (3S)-3-amino-3-cyclopropylpropanoate: Similar structure with a cyclopropyl group instead of a cyclobutyl group.

    Methyl (3S)-3-amino-3-cyclopentylpropanoate: Similar structure with a cyclopentyl group instead of a cyclobutyl group.

    Methyl (3S)-3-amino-3-cyclohexylpropanoate: Similar structure with a cyclohexyl group instead of a cyclobutyl group.

Uniqueness

Methyl (3S)-3-amino-3-cyclobutylpropanoate is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties

Eigenschaften

Molekularformel

C8H15NO2

Molekulargewicht

157.21 g/mol

IUPAC-Name

methyl (3S)-3-amino-3-cyclobutylpropanoate

InChI

InChI=1S/C8H15NO2/c1-11-8(10)5-7(9)6-3-2-4-6/h6-7H,2-5,9H2,1H3/t7-/m0/s1

InChI-Schlüssel

BONKZIKOKDQSMB-ZETCQYMHSA-N

Isomerische SMILES

COC(=O)C[C@@H](C1CCC1)N

Kanonische SMILES

COC(=O)CC(C1CCC1)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.